molecular formula C10H10BrNO B13303872 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13303872
M. Wt: 240.10 g/mol
InChI Key: VUVOHIJPQHGKMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 3-bromopyridine with cyclopropane-1-carbaldehyde under specific conditions. One common method includes the use of a base such as triethylamine (Et₃N) to facilitate the reaction . The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues, such as lysine or cysteine . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(3-Chloropyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(3-Fluoropyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(3-Iodopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

Comparison: 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to differences in reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10BrNO/c11-8-2-1-5-12-9(8)6-10(7-13)3-4-10/h1-2,5,7H,3-4,6H2

InChI Key

VUVOHIJPQHGKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC=N2)Br)C=O

Origin of Product

United States

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